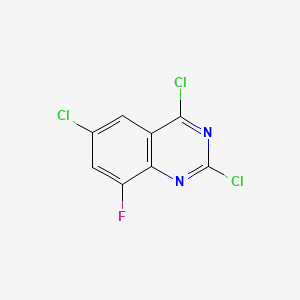
2,4,6-Trichloro-8-fluoro-quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-8-fluoro-quinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl3FN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core substituted with three chlorine atoms at positions 2, 4, and 6, and a fluorine atom at position 8.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-fluoro-quinazoline typically involves nucleophilic aromatic substitution reactions (SNAr) and cyclization reactions. One common method includes the reaction of 2,4,6-trichloroaniline with fluorinated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions: 2,4,6-Trichloro-8-fluoro-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives .
科学研究应用
2,4,6-Trichloro-8-fluoro-quinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4,6-Trichloro-8-fluoro-quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
2,4,6-Trichloroquinazoline: Lacks the fluorine atom at position 8.
8-Fluoroquinazoline: Lacks the chlorine atoms at positions 2, 4, and 6.
2,4-Dichloro-6-fluoroquinazoline: Has only two chlorine atoms and one fluorine atom.
Uniqueness: 2,4,6-Trichloro-8-fluoro-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets .
属性
IUPAC Name |
2,4,6-trichloro-8-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQONCYLOZJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
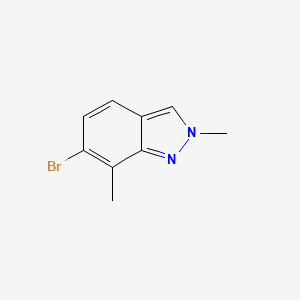
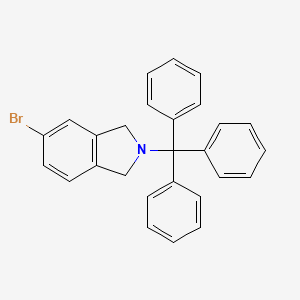
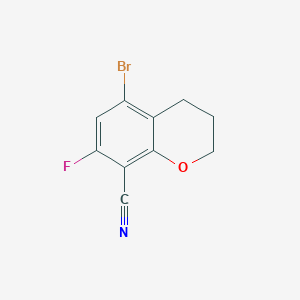
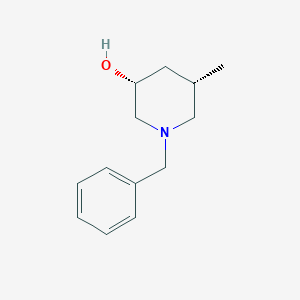
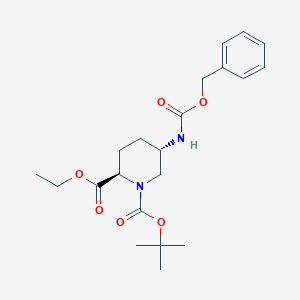
![tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B8248649.png)
![4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B8248659.png)
![tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8248666.png)
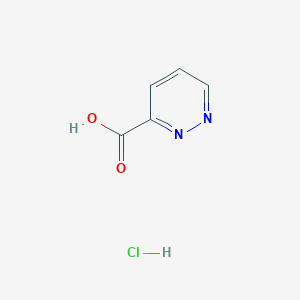
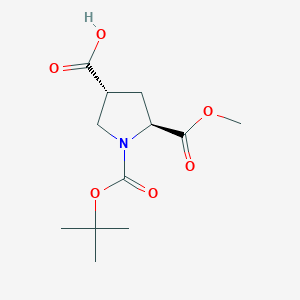
![Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate](/img/structure/B8248713.png)
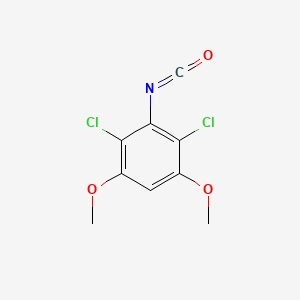
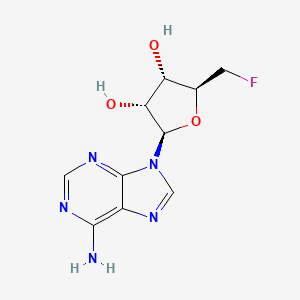
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
